molecular formula C20H31N5O6 B12568146 N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 189056-54-0

N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12568146
CAS No.: 189056-54-0
M. Wt: 437.5 g/mol
InChI Key: TYTRSSKDMCQEOQ-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the protection of the amino groups using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture of the amine and di-tert-butyl dicarbonate in a solvent like tetrahydrofuran (THF) at around 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include the deprotected amine, which can then be used in further synthetic steps to create more complex molecules .

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific structure, which includes both a tyrosyl and an ornithine moiety. This makes it particularly useful in peptide synthesis where these amino acid residues are required .

Properties

CAS No.

189056-54-0

Molecular Formula

C20H31N5O6

Molecular Weight

437.5 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C20H31N5O6/c1-20(2,3)31-19(30)25-15(11-12-6-8-13(26)9-7-12)16(27)24-14(17(28)29)5-4-10-23-18(21)22/h6-9,14-15,26H,4-5,10-11H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)(H4,21,22,23)/t14-,15-/m0/s1

InChI Key

TYTRSSKDMCQEOQ-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.